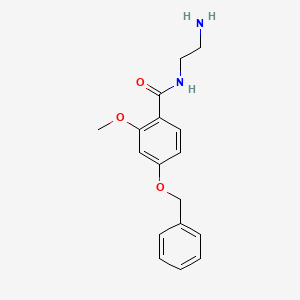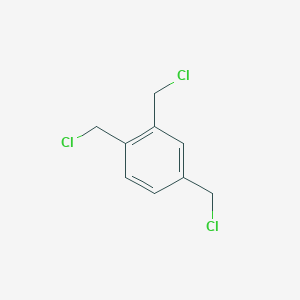
Benzene, 1,2,4-tris-(chloromethyl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,2,4-tris-(chloromethyl) is an organic compound with the molecular formula C9H9Cl3 and a molecular weight of 223.527 g/mol It is a derivative of benzene where three hydrogen atoms are replaced by chloromethyl groups at the 1, 2, and 4 positions
准备方法
Synthetic Routes and Reaction Conditions: Benzene, 1,2,4-tris-(chloromethyl) can be synthesized through the chloromethylation of benzene derivatives. One common method involves the reaction of benzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of chloromethyl carbocation intermediates, which then react with the benzene ring to form the desired product .
Industrial Production Methods: In an industrial setting, the production of benzene, 1,2,4-tris-(chloromethyl) typically involves large-scale chloromethylation processes. These processes are optimized for yield and efficiency, often employing continuous flow reactors and advanced separation techniques to isolate the product .
化学反应分析
Types of Reactions: Benzene, 1,2,4-tris-(chloromethyl) undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding benzyl derivatives.
Oxidation Reactions: The compound can be oxidized to form benzene derivatives with carboxyl or aldehyde groups at the positions previously occupied by chloromethyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Major Products:
Substitution Products: Benzyl alcohols, benzylamines, and benzyl thiols.
Oxidation Products: Benzaldehyde and benzoic acid derivatives.
科学研究应用
Benzene, 1,2,4-tris-(chloromethyl) has several applications in scientific research:
作用机制
The mechanism by which benzene, 1,2,4-tris-(chloromethyl) exerts its effects involves the formation of reactive intermediates, such as carbocations, during chemical reactions. These intermediates can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of new chemical bonds . The pathways involved often depend on the specific reaction conditions and the nature of the reagents used .
相似化合物的比较
Benzene, 1,2-bis(chloromethyl): This compound has two chloromethyl groups and exhibits similar reactivity but with fewer substitution sites.
Benzene, 1-chloro-4-methyl: This compound has a single chloromethyl group and is less reactive compared to benzene, 1,2,4-tris-(chloromethyl).
1,3,5-tris-(chloromethyl)-2,4,6-trimethylbenzene: This compound has additional methyl groups, which can influence its reactivity and steric properties.
Uniqueness: Benzene, 1,2,4-tris-(chloromethyl) is unique due to the presence of three chloromethyl groups, which provide multiple reactive sites for chemical modifications. This makes it a versatile intermediate in organic synthesis and industrial applications .
属性
CAS 编号 |
921595-58-6 |
|---|---|
分子式 |
C9H9Cl3 |
分子量 |
223.5 g/mol |
IUPAC 名称 |
1,2,4-tris(chloromethyl)benzene |
InChI |
InChI=1S/C9H9Cl3/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-3H,4-6H2 |
InChI 键 |
WWOFGTSYQPBRHF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CCl)CCl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


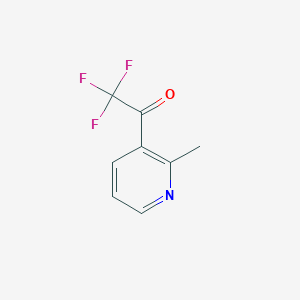
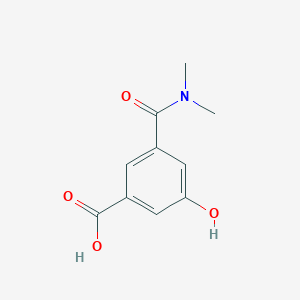
![Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]-](/img/structure/B12630520.png)
![{(2R)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone](/img/structure/B12630525.png)
![6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine](/img/structure/B12630527.png)
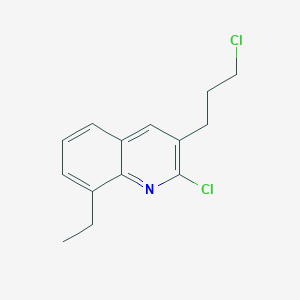
![1,4-Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione](/img/structure/B12630531.png)

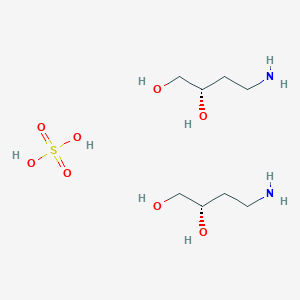
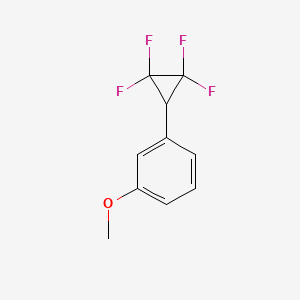
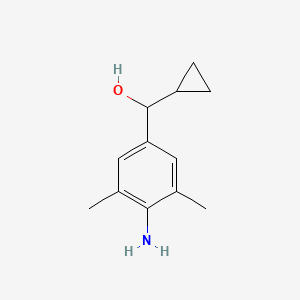

![3-[(2-ethoxyphenyl)methylamino]propane-1-sulfonic Acid](/img/structure/B12630589.png)
